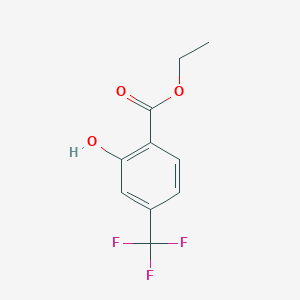

Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

VBZCHRKBTSNSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)O |

Origin of Product |

United States |

Biological Activity

Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate, also known as a derivative of salicylic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on various research studies and findings.

Chemical Structure and Synthesis

This compound features a hydroxyl group and a trifluoromethyl group attached to a benzoate moiety. The trifluoromethyl group is known to enhance lipophilicity and bioactivity in many compounds. Synthesis typically involves the esterification of 4-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst.

Antimicrobial Properties

- Antifungal Activity : Studies have demonstrated that derivatives of salicylanilides, including those containing the trifluoromethyl group, exhibit significant antifungal activity against various strains of Candida and Aspergillus species. For instance, certain esters showed submicromolar minimum inhibitory concentrations (MICs) against Trichophyton mentagrophytes after 72 hours of incubation .

- Antiparasitic Activity : The compound has also been evaluated for its activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. In vitro studies indicated moderate activity against these pathogens, suggesting potential as a lead compound for further development in antiparasitic therapies .

- Antibacterial Activity : Recent research has highlighted the dual inhibition of bacterial topoisomerases by similar compounds, indicating that this compound may possess antibacterial properties as well. Compounds with structural similarities have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Hydroxyl Group Positioning : The positioning of the hydroxyl group on the benzene ring is crucial for maintaining activity against various pathogens.

- Trifluoromethyl Group Effects : The presence of the trifluoromethyl group significantly enhances lipophilicity and can improve cellular uptake, contributing to increased bioactivity .

Case Studies

- In Vitro Evaluation Against Fungi : A study assessed the antifungal efficacy of several salicylanilide derivatives, including those with the trifluoromethyl group. The results showed that compounds with higher lipophilicity often had better antifungal activity compared to their less lipophilic counterparts .

- Antiparasitic Screening : Another study focused on a series of synthesized compounds similar to this compound, which were tested against Toxoplasma gondii. It was found that specific modifications improved their potency against this parasite while maintaining low toxicity in mammalian cell lines .

Table 1: Antifungal Activity of Salicylanilide Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1a | 62.5 | Candida albicans |

| 1b | >125 | Candida tropicalis |

| 1c | 31.25 | Aspergillus fumigatus |

| 1d | <0.03125 | Trichophyton mentagrophytes |

Table 2: Antiparasitic Activity Against Toxoplasma gondii

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Ethyl ester | 10 | Moderate activity observed |

| Salicylanilide derivative | 5 | Significant activity noted |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The -CF₃ group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .

- Ester Variations : Methyl esters (e.g., methyl 2-hydroxy-4-(trifluoroacetamido)benzoate ) exhibit lower hydrolytic stability than ethyl esters due to steric and electronic factors.

Physicochemical and Spectral Properties

- Solubility : The hydroxyl group in this compound improves water solubility (∼5 mg/mL in aqueous buffers) compared to fully lipophilic analogues like ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (solubility <1 mg/mL) .

- Thermal Stability: The trifluoromethyl group increases thermal stability (decomposition temperature >200°C) relative to non-fluorinated benzoates (e.g., ethyl 4-methoxybenzoate, decomposition at ~150°C) .

- NMR Data: ¹⁹F NMR: The -CF₃ group in this compound resonates at δ -56.7 ppm, consistent with other trifluoromethylated benzoates . ¹H NMR: The hydroxyl proton appears as a broad singlet at δ 10.2 ppm, absent in non-hydroxylated derivatives like ethyl 4-(trifluoroacetamido)benzoate .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-hydroxy-4-(trifluoromethyl)benzoate?

The synthesis typically involves halogenation and esterification steps. For example:

- Halogenation : Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions using catalysts like copper(I) iodide .

- Esterification : Reaction of the corresponding benzoic acid derivative with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

Key intermediates, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid, are often purified via recrystallization or column chromatography.

Basic: How does the trifluoromethyl group affect the compound’s electronic properties and reactivity?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which:

- Deactivates the aromatic ring , directing electrophilic substitution to specific positions (e.g., para to the hydroxyl group) .

- Enhances stability against oxidative degradation due to its inductive effect .

- Influences hydrogen bonding by altering the electron density of adjacent functional groups (e.g., hydroxyl group) .

Advanced: What methodologies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Contradictions in NMR, IR, or mass spectrometry data can arise from:

- Tautomerism : The hydroxyl and ester groups may lead to keto-enol tautomerism, altering spectral peaks. Use temperature-dependent NMR to identify equilibrium states .

- Crystallographic validation : Employ single-crystal X-ray diffraction (using SHELX programs) to confirm bond lengths and angles .

- Cross-validation : Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts) .

Advanced: How can reaction yields be optimized in multi-step syntheses involving this compound?

Strategies include:

- Catalyst optimization : Use palladium or copper catalysts for efficient trifluoromethylation, reducing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification steps .

- Purification techniques : Employ flash chromatography or preparative HPLC to isolate intermediates with >95% purity .

- Reaction monitoring : Use in-situ FTIR or LC-MS to track progress and adjust conditions in real time .

Advanced: How should researchers address unexpected by-products in substitution reactions involving this compound?

Unexpected by-products (e.g., di-substituted derivatives) may arise due to:

- Competing reaction pathways : The hydroxyl group’s nucleophilicity can lead to O-alkylation instead of the desired C-alkylation. Mitigate by using protecting groups like TMS-Cl .

- Steric hindrance : The trifluoromethyl group may block access to reactive sites. Introduce directing groups (e.g., boronic esters) to guide substitutions .

- Mechanistic analysis : Use kinetic studies (e.g., Eyring plots) to identify rate-determining steps and adjust temperature/pH .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl at δ 10-12 ppm, ester carbonyl at δ 165-170 ppm) .

- FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 249.05) and fragmentation patterns .

Advanced: What role does this compound play in studying enzyme inhibition mechanisms?

The hydroxyl and trifluoromethyl groups enable interactions with enzymes:

- Hydrogen bonding : The hydroxyl group binds to catalytic residues (e.g., serine in hydrolases), mimicking natural substrates .

- Hydrophobic interactions : The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in studies of cytochrome P450 inhibitors .

- Isotopic labeling : Use ¹⁸O-labeled derivatives to track enzymatic hydrolysis via mass spectrometry .

Advanced: How can researchers validate the purity of this compound for pharmacological assays?

- HPLC-DAD : Ensure >99% purity with a C18 column (mobile phase: acetonitrile/water, 70:30) .

- Elemental analysis : Match experimental C/H/F/O percentages to theoretical values (e.g., C: 48.02%, H: 3.63%) .

- Thermogravimetric analysis (TGA) : Confirm stability up to 200°C, ruling out solvent residues .

Basic: What are the key safety considerations when handling this compound?

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant effects .

- Storage : Keep in amber vials at 2-8°C to prevent ester hydrolysis .

- Waste disposal : Neutralize with aqueous NaOH before discarding to hydrolyze the ester group .

Advanced: How does this compound serve as a precursor in synthesizing fluorinated pharmaceuticals?

- Suzuki-Miyaura coupling : React with boronic acids to introduce aryl groups for kinase inhibitors .

- Nucleophilic acyl substitution : Replace the ethyl ester with amides or hydrazides for antimicrobial agents .

- Photoredox catalysis : Generate radicals for C-H functionalization in drug candidate libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.